1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate
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Overview
Description
1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a naphthalene moiety, and a piperazine ring, making it a multifaceted molecule with diverse chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(Furan-2-yl)-2-bromoethanone, which is then reacted with 4-(naphthalen-1-ylmethyl)piperazine under controlled conditions to form the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its piperazine ring can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
- 1-(Furan-2-yl)-2-(4-benzylpiperazin-1-yl)ethanone
- 1-(Furan-2-yl)-2-(4-(phenylmethyl)piperazin-1-yl)ethanone
Comparison: Compared to its analogs, 1-(Furan-2-yl)-2-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)ethanone oxalate exhibits unique properties due to the presence of the naphthalene moiety. This structural feature enhances its ability to interact with aromatic systems in biological molecules, potentially increasing its efficacy in certain applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.C2H2O4/c24-20(21-9-4-14-25-21)16-23-12-10-22(11-13-23)15-18-7-3-6-17-5-1-2-8-19(17)18;3-1(4)2(5)6/h1-9,14H,10-13,15-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCMJVCHDPAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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